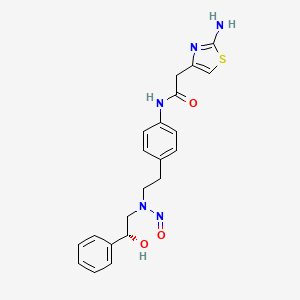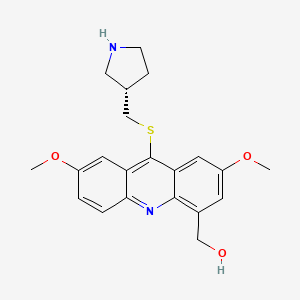
DYRK2 inhibitor C17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DYRK2 inhibitor C17 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). This compound has shown significant potential in regulating various cellular processes, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of DYRK2 inhibitor C17 involves multiple rounds of structure-based optimization guided by co-crystallized structuresThe reaction conditions often involve standard organic synthesis techniques, including condensation, reduction, and substitution reactions .
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols while ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
DYRK2 inhibitor C17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the acridine core.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s selectivity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the acridine core with modified functional groups .
Wissenschaftliche Forschungsanwendungen
DYRK2 inhibitor C17 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of DYRK2 and its role in various biochemical pathways.
Biology: Helps in understanding the regulatory functions of DYRK2 in protein synthesis and calcium entry.
Medicine: Potential therapeutic applications in treating cancers, such as triple-negative breast cancer and multiple myeloma, by inhibiting DYRK2 activity and reducing proteasome activity
Industry: Potential use in developing new drugs targeting DYRK2-related pathways.
Wirkmechanismus
DYRK2 inhibitor C17 exerts its effects by selectively inhibiting the kinase activity of DYRK2. The compound binds to the ATP-binding site of DYRK2, preventing its phosphorylation activity. This inhibition affects various downstream targets, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). The inhibition of DYRK2 leads to reduced protein synthesis and altered calcium entry, impacting cellular processes such as cell cycle progression and tumor growth .
Vergleich Mit ähnlichen Verbindungen
DYRK2 inhibitor C17 is unique due to its high selectivity and potency. Similar compounds include:
LDN192960: Another DYRK2 inhibitor with good selectivity but also inhibits other kinases like Haspin and DYRK3.
DYRK2 inhibitor C16: A closely related compound with similar structure but slightly different functional groups, resulting in different selectivity profiles.
This compound stands out due to its nanomolar inhibitory concentration (IC50) and minimal off-target effects on other kinases .
Eigenschaften
Molekularformel |
C21H24N2O3S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol |
InChI |
InChI=1S/C21H24N2O3S/c1-25-15-3-4-19-17(8-15)21(27-12-13-5-6-22-10-13)18-9-16(26-2)7-14(11-24)20(18)23-19/h3-4,7-9,13,22,24H,5-6,10-12H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
PBGPFWACZLCJFH-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SC[C@H]4CCNC4 |
Kanonische SMILES |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SCC4CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
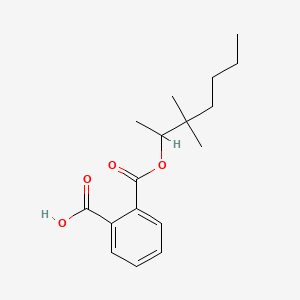
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
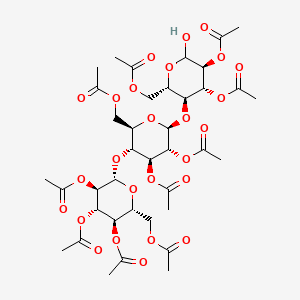
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
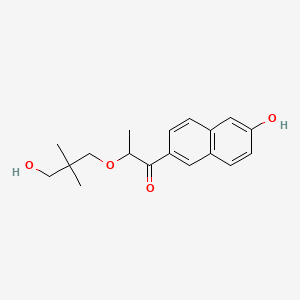
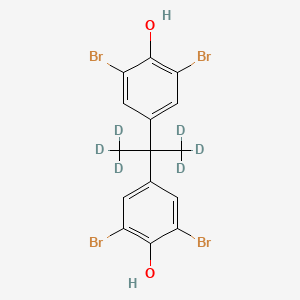
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)


